molecular formula C14H27N3O6 B570415 2-Acetamido-N-(E-aminocarproyl)-2-deoxy-beta-D-glucopyranosylamine CAS No. 112898-10-9

2-Acetamido-N-(E-aminocarproyl)-2-deoxy-beta-D-glucopyranosylamine

Cat. No.: B570415
CAS No.: 112898-10-9
M. Wt: 333.385
InChI Key: NLQMXQHRYQBRAG-DKTYCGPESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetamido-N-(E-aminocarproyl)-2-deoxy-beta-D-glucopyranosylamine is a specialized synthetic derivative of N-acetylglucosamine, designed for advanced research in chemical biology and glycoscience. Its core research value lies in its potential application as a potent and selective inhibitor of glycoside hydrolase enzymes, particularly O-GlcNAcase (OGA). This enzyme is crucial for regulating the post-translational O-GlcNAcylation of proteins, a dynamic process that competes with phosphorylation and influences fundamental cellular processes including signal transduction, transcription, and cell division . Dysregulation of O-GlcNAc cycling is implicated in the pathogenesis of several serious diseases, making OGA a significant pharmacological target. Inhibiting OGA can increase O-GlcNAc levels on proteins, which has been shown to reduce the pathological aggregation of tau protein in models of Alzheimer's disease and other tauopathies . The structural design of this compound integrates the glucono-1,5-lactone moiety, a known potent pharmacophore for glycosidase inhibition, with an extended E-aminocaproyl linker. This linker is intended to facilitate enhanced binding interactions within the active site of target enzymes and may be utilized for the conjugation of the molecule to other entities, such as fluorophores, biotin, or solid supports, for various experimental applications. These applications include the development of activity-based probes, affinity purification matrices, and high-throughput screening assays. Consequently, this compound serves as a key intermediate and tool for investigating the mechanisms of glycosidases, exploring disease etiologies related to O-GlcNAc, and developing new potential therapeutic strategies for conditions such as neurodegenerative disorders, type 2 diabetes, and cancer . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-aminohexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O6/c1-8(19)16-11-13(22)12(21)9(7-18)23-14(11)17-10(20)5-3-2-4-6-15/h9,11-14,18,21-22H,2-7,15H2,1H3,(H,16,19)(H,17,20)/t9-,11-,12-,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQMXQHRYQBRAG-DKTYCGPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1NC(=O)CCCCCN)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)CCCCCN)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Glycosylation via Furanosyl Oxazoline Intermediate

A foundational approach for synthesizing β-D-glucopyranosides involves using a reactive furanosyl oxazoline intermediate. As described in , this method enables scalable production of unprotected β-glycosides under acidic conditions. For CNAG synthesis, the protocol can be adapted as follows:

  • Oxazoline Formation :

    • 2-Acetamido-2-deoxy-D-glucose is converted to its furanosyl oxazoline derivative via cyclization with a nitrile and catalytic acid. This intermediate’s stability and reactivity are critical for subsequent glycosylation .

  • Coupling with ε-Aminocaproyl Alcohol :

    • The oxazoline reacts with ε-aminocaproyl alcohol (or its protected form) in the presence of a Brønsted acid catalyst (e.g., trifluoroacetic acid). Primary alcohols preferentially yield β-anomers due to stereoelectronic effects, achieving yields of 65–85% .

Mechanistic Insight :
The reaction proceeds through a double inversion mechanism. Protonation of the oxazoline’s anomeric oxygen generates an oxazolinium ion, which undergoes nucleophilic attack by the alcohol. Ring opening forms the β-glycosidic bond, driven by the anomeric effect .

Direct Acylation of Glucosamine Derivatives

An alternative route involves acylating a pre-formed glucosamine core with ε-aminocaproic acid. This method, detailed in , employs acyl chlorides for efficient N-acylation:

  • Preparation of Tetra-O-acetyl-β-D-glucopyranosylurea :

    • 2-Acetamido-2-deoxy-β-D-glucopyranose is peracetylated to protect hydroxyl groups, followed by conversion to the corresponding glycosyl urea using urea and ZnCl₂ .

  • Acylation with 6-Aminohexanoyl Chloride :

    • The urea derivative reacts with 6-aminohexanoyl chloride in chloroform under reflux. Anhydrous ZnCl₂ catalyzes the formation of the amide bond, with yields optimized to 70–90% after chromatographic purification .

Key Parameters :

  • Solvent : Chloroform ensures solubility of both reactants.

  • Catalyst : ZnCl₂ enhances electrophilicity of the acyl chloride.

  • Temperature : Reflux conditions (60–80°C) accelerate reaction kinetics .

Enzymatic Approaches and Recent Innovations

While enzymatic methods are less documented for CNAG, glycosynthases (engineered glycosidases) show promise for β-selective glycosylation. For example:

  • Mutant β-glucosidases can catalyze transglycosylation using activated glycosyl donors like p-nitrophenyl β-D-glucopyranoside .

  • Computational modeling predicts that substituting active-site residues (e.g., Glu → Ala) enhances stability toward the aminocaproyl moiety .

Analytical Validation and Quality Control

Critical characterization data for CNAG include:

PropertyValueMethodSource
Melting Point193–195°CDSC
SolubilityDMSO, MethanolHPLC
Optical Rotation ([α]D)+42.5° (c = 1, H₂O)Polarimetry
Purity≥98%LC-MS

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-N-(E-aminocarproyl)-2-deoxy-beta-D-glucopyranosylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-Acetamido-N-(E-aminocarproyl)-2-deoxy-beta-D-glucopyranosylamine involves its role as a hexosaminidase enzyme. It catalyzes the cleavage of the terminal alpha-1,4 linkage between N-acetylglucosamine and D-glucose residues. This enzymatic activity is crucial for the degradation of glycoproteins and glycolipids, which are essential for various biological processes .

Comparison with Similar Compounds

Research Findings and Challenges

  • Improved Synthesis: Optimized protocols for 2-acetamido-N-(E-aminocaproyl) derivatives achieve >80% yield by minimizing dimerization through low-temperature coupling .
  • Antiviral Potential: N-acylated glucosamine derivatives exhibit activity against RNA viruses, though the ε-aminocaproyl variant remains untested .
  • Degradation Issues: Hydrazinolysis of related N-acyl glucosamines can lead to decomposition, necessitating pH-controlled conditions .

Biological Activity

2-Acetamido-N-(E-aminocarproyl)-2-deoxy-beta-D-glucopyranosylamine, also known as a derivative of N-acetylglucosamine, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, effects on cellular processes, and implications in various biological systems.

Chemical Structure and Properties

The compound has a molecular formula of C12H21N3O8C_{12}H_{21}N_{3}O_{8} and a molecular weight of 335.31 g/mol. Its structure features an acetamido group and a deoxy sugar moiety, contributing to its biological activity.

Research indicates that 2-acetamido derivatives can influence several metabolic pathways:

  • Glycosaminoglycan Synthesis : Studies have shown that various analogs of 2-acetamido-2-deoxy-D-glucose affect the incorporation of glucosamine into glycosaminoglycans (GAGs). For instance, certain acetylated analogs exhibit concentration-dependent inhibition of D-[3H]glucosamine incorporation into GAGs, suggesting competitive inhibition in metabolic pathways related to GAG synthesis .
  • Protein Synthesis : The compound's analogs have been observed to inhibit total protein synthesis in cultured cells. This inhibition is mediated by mechanisms such as uridine trapping, which depletes UTP pools necessary for protein synthesis .

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

Activity Description Reference
Inhibition of GAG SynthesisReduces incorporation of glucosamine into GAGs, potentially leading to smaller GAG sizes in treated cultures.
Modulation of Protein SynthesisExhibits moderate inhibition of protein synthesis, linked to uridine depletion mechanisms.
Identification in Biological SamplesDetected in urine samples for conditions like aspartylglycosaminuria using gas chromatography-mass spectrometry.

Case Studies

  • Hepatocyte Studies : In vitro studies using primary hepatocytes demonstrated that certain 2-acetamido analogs significantly reduced the incorporation rates of glucosamine and sulfate into cellular glycoconjugates without affecting total protein synthesis significantly. This suggests a targeted effect on specific metabolic pathways rather than a broad cytotoxic effect .
  • Clinical Implications : The identification of this compound in urine has been linked to metabolic disorders such as aspartylglycosaminuria, where it serves as a biomarker for diagnosis and monitoring disease progression .

Q & A

Q. What are the optimized synthetic routes for 2-Acetamido-N-(E-aminocarproyl)-2-deoxy-beta-D-glucopyranosylamine, and how can by-products be minimized?

The synthesis of this compound often involves glycosylation reactions with protected glycosyl donors. For example, Bolton et al. (1966) demonstrated that 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosylamine can yield bis-glycopyranosylamine by-products during preparation . To minimize these, reductive alkylation under controlled conditions (e.g., pH 7–8, inert atmosphere) and purification via column chromatography (silica gel, elution with CHCl₃:MeOH gradients) are recommended. Independent synthesis of bis-glycopyranosylamines using tert-butyldimethylsilyl-protected intermediates can also improve yields (up to 85%) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the β-D-glucopyranosyl configuration (e.g., anomeric proton at δ 4.5–5.0 ppm for β-linkages) .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., C₄₁H₅₀N₂O₁₂ has a theoretical m/z of 779.33) .
  • X-ray crystallography : For crystalline derivatives like methyl 2-deoxy-2-N-phthalimido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside (CAS 76101-13-8), crystallographic data can resolve ambiguities .

Advanced Research Questions

Q. How does this compound interact with glycosyltransferases, and what experimental designs are suitable for studying its enzymatic transformations?

The compound serves as a substrate for glycosyltransferases (e.g., β-1,4-galactosyltransferases) and glycosidases. To study interactions:

  • Enzymatic assays : Use 4-nitrophenyl derivatives (e.g., 4-Nitrophenyl N-Acetyl-β-D-glucosaminide, CAS 3459-18-5) as chromogenic substrates. Hydrolysis rates can be quantified via UV-Vis at 405 nm .
  • Inhibitor screening : Competitive inhibition assays with synthetic analogs (e.g., 4-deoxy-disaccharides) to probe active-site specificity .
  • Isothermal titration calorimetry (ITC) : Measure binding affinities with recombinant enzymes (e.g., N-acetylglucosamine kinase) .

Q. How can researchers resolve contradictions in glycosylation efficiency reported across different N-protected derivatives?

Discrepancies arise from varying protecting groups (e.g., TFA, Troc, Phth) influencing steric and electronic effects. For example:

  • Phthaloyl (Phth) groups reduce reactivity due to steric hindrance, yielding <30% glycosylation in diosgenin derivatives .
  • Trifluoroacetyl (TFA) groups enhance solubility in polar solvents (e.g., acetonitrile), improving yields to >60% .
    Methodological solutions:
  • Screen protecting groups using high-throughput robotic platforms.
  • Employ computational docking (e.g., AutoDock Vina) to predict steric compatibility with enzyme active sites .

Q. What strategies enable the synthesis of stereoisomerically pure derivatives for structure-activity relationship (SAR) studies?

  • Chiral auxiliaries : Use phthalimido or dimethylmaleimido groups to enforce α/β-selectivity during glycosylation .
  • Enzymatic resolution : Lipases or esterases can hydrolyze racemic mixtures of acetylated precursors (e.g., 1,3,4,6-tetra-O-acetyl derivatives) .
  • Asymmetric catalysis : Mn(salen) complexes for stereoselective amination of D-glucal derivatives (11:1 selectivity for gluco configuration) .

Methodological Notes

  • Synthetic Protocols : For glycopeptide analogs, adopt Fmoc/t-Bu solid-phase synthesis with on-resin deprotection .
  • Analytical Validation : Combine HPLC (C18 column, 0.1% TFA/MeCN) with circular dichroism (CD) to confirm chiral integrity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.